

# Application Notes and Protocols for NDI-091143 in a Clonogenic Assay

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: NDI-091143

Cat. No.: B609514

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## For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing **NDI-091143**, a potent allosteric inhibitor of ATP-citrate lyase (ACLY), in a clonogenic assay to assess its long-term effects on the proliferative capacity of cancer cells.

## Introduction

ATP-citrate lyase (ACLY) is a crucial enzyme in cellular metabolism, responsible for converting citrate into acetyl-CoA, a fundamental building block for the synthesis of fatty acids and cholesterol.[1][2] In many cancer cells, the activity of ACLY is upregulated to support rapid proliferation and membrane biosynthesis, making it a compelling target for anti-cancer drug development.[2]

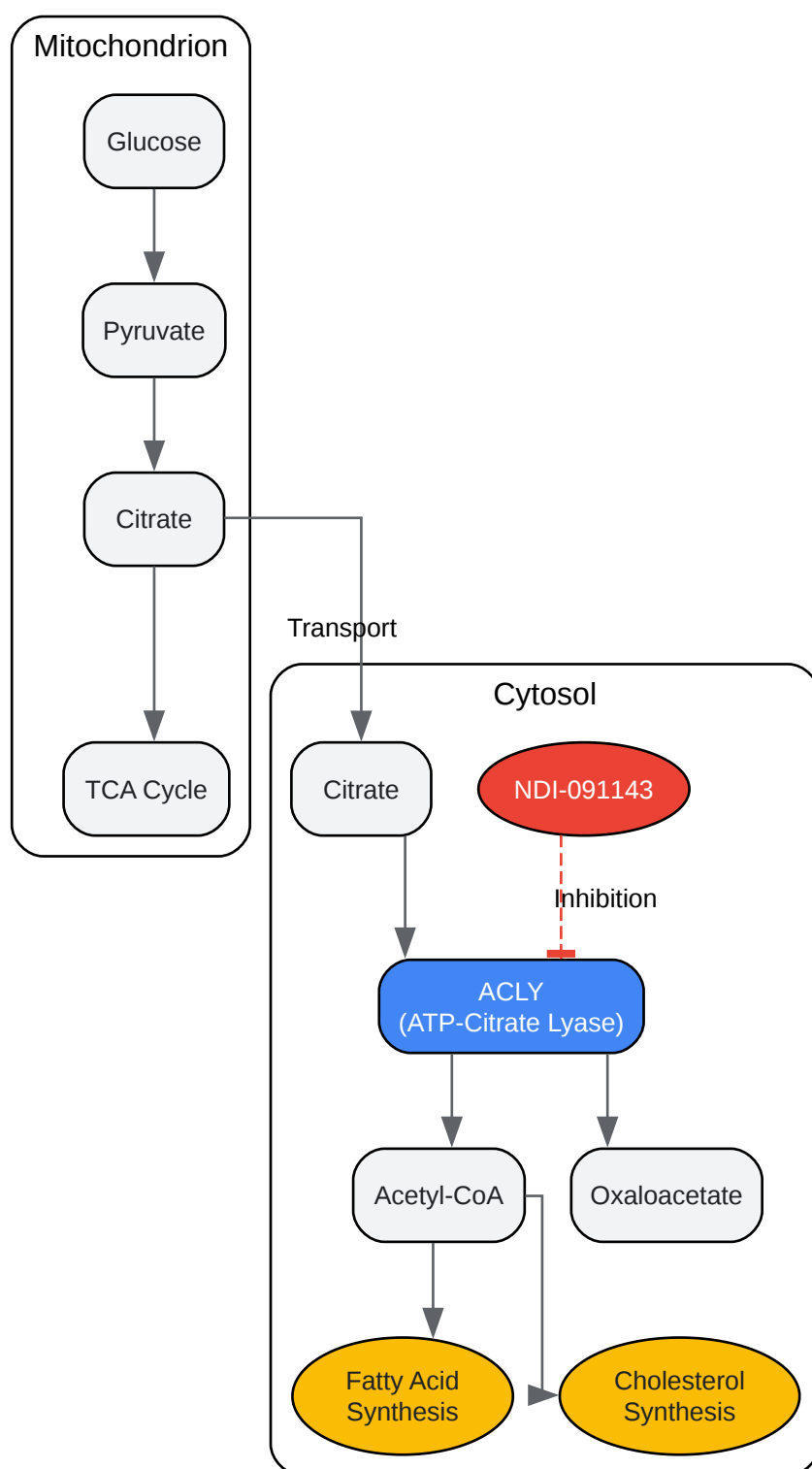
**NDI-091143** is a high-affinity inhibitor of human ACLY with an IC<sub>50</sub> of 2.1 nM in biochemical assays.[3][4][5] It functions through an allosteric mechanism, binding to a hydrophobic cavity adjacent to the citrate-binding site. This induces a conformational change in the enzyme that indirectly prevents citrate from binding, thereby inhibiting its catalytic activity.[2][5]

The clonogenic assay, or colony formation assay, is a well-established in vitro method to evaluate the ability of a single cell to undergo unlimited division and form a colony.[6][7][8] This

assay is particularly useful for determining the cytotoxic and cytostatic effects of therapeutic agents like **NDI-091143** over an extended period.[6]

## **NDI-091143: Mechanism of Action**

**NDI-091143** targets a key metabolic pathway essential for cell growth. The following diagram illustrates the role of ACLY and the inhibitory action of **NDI-091143**.



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**Caption:** Simplified ACLY metabolic pathway and **NDI-091143** inhibition.

## Quantitative Data Summary

The following table summarizes the key quantitative parameters for **NDI-091143** and its application in a clonogenic assay based on available data.

Parameter	Value	Cell Lines / Conditions	Reference
IC50	2.1 nM	ADP-Glo Assay (Biochemical)	<a href="#">[3]</a> <a href="#">[4]</a> <a href="#">[5]</a>
Ki	7.0 nM	Cell-free assay	<a href="#">[1]</a> <a href="#">[3]</a>
Kd	2.2 nM	Surface Plasmon Resonance (SPR)	<a href="#">[5]</a>
Effective Concentration	5 - 100 $\mu$ M	Bladder Cancer (BCa) cell lines	<a href="#">[3]</a>
Incubation Time	10 - 14 days	BCa cell lines (UMUC3, T24, T24T)	<a href="#">[3]</a>

## Experimental Protocol: Clonogenic Assay with NDI-091143

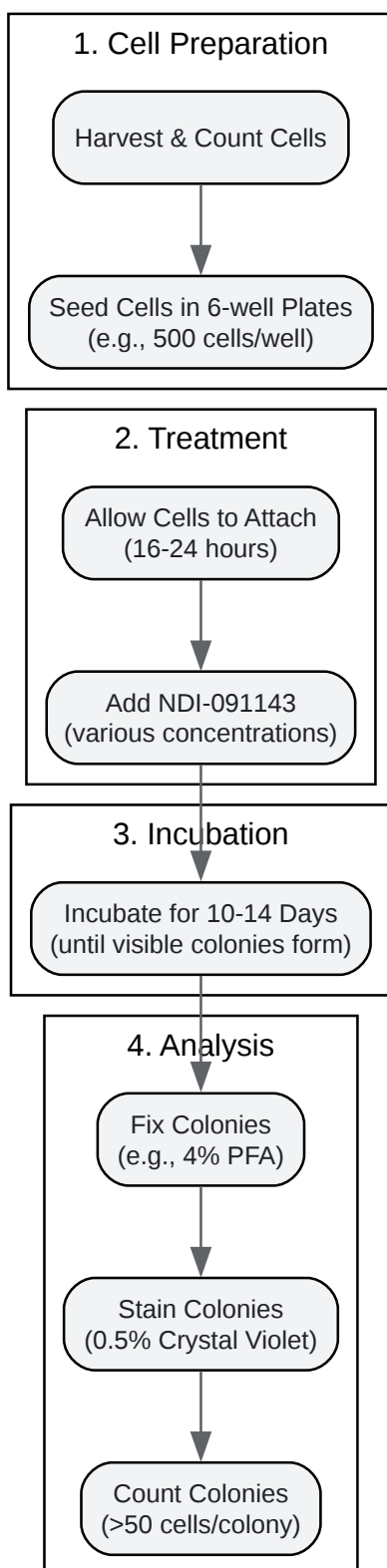
This protocol provides a step-by-step guide for performing a clonogenic assay to evaluate the efficacy of **NDI-091143**.

### Materials

- Cell Lines: Cancer cell line of interest (e.g., UMUC3, T24, T24T bladder cancer cells).[\[3\]](#)
- NDI-091143** Stock Solution: Prepare a high-concentration stock (e.g., 10-20 mM) in sterile DMSO. Store at -20°C or -80°C.[\[3\]](#)[\[4\]](#)
- Culture Medium: Appropriate complete medium supplemented with fetal bovine serum (FBS) and antibiotics.
- Phosphate-Buffered Saline (PBS): Sterile, pH 7.4.

- Trypsin-EDTA: 0.25% or 0.05% as required for the cell line.
- 6-well Tissue Culture Plates.
- Fixation Solution: 4% paraformaldehyde in PBS or 6% glutaraldehyde.[3][8]
- Staining Solution: 0.5% crystal violet in methanol or water.[8][9]
- Sterile Water.
- Humidified CO<sub>2</sub> Incubator: 37°C, 5% CO<sub>2</sub>.

## Workflow Diagram



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**Caption:** Experimental workflow for the **NDI-091143** clonogenic assay.

## Step-by-Step Procedure

- 1. Cell Preparation and Seeding:**
  - Culture cells to approximately 80-90% confluency.
  - Aspirate the medium, wash the cells with PBS, and detach them using trypsin-EDTA.<sup>[9]</sup>
  - Neutralize the trypsin with complete medium and gently pipette to create a single-cell suspension.
  - Perform an accurate cell count using a hemocytometer or automated cell counter.
  - Seed the cells into 6-well plates at a predetermined density (e.g., 500 cells/well for many cancer lines). The optimal seeding density should be determined empirically for each cell line to ensure discrete colonies in the control wells.<sup>[3]</sup>
  - Incubate the plates for 16-24 hours to allow the cells to attach firmly.<sup>[3]</sup>
- 2. Treatment with NDI-091143:**
  - Prepare serial dilutions of **NDI-091143** in complete culture medium from the DMSO stock. A recommended concentration range for initial experiments is 5-100  $\mu$ M.<sup>[3]</sup>
  - Include a vehicle control (DMSO) at the same final concentration as the highest **NDI-091143** dose.
  - Carefully remove the medium from the attached cells and replace it with the medium containing the different concentrations of **NDI-091143** or the vehicle control.
- 3. Incubation:**
  - Return the plates to the humidified incubator and culture for 10-14 days, or until the colonies in the control wells are clearly visible and consist of at least 50 cells.<sup>[3][7][9]</sup>
  - Avoid disturbing the plates during this period to ensure colonies grow from single cells.
- 4. Fixation and Staining:**
  - After the incubation period, carefully aspirate the medium from all wells.
  - Gently wash the wells once with PBS to remove any remaining medium and debris.
  - Add 1-2 mL of fixation solution (e.g., 4% paraformaldehyde) to each well and incubate at room temperature for 15-30 minutes.<sup>[3][10]</sup>
  - Aspirate the fixation solution.
  - Add 1 mL of 0.5% crystal violet staining solution to each well, ensuring the entire surface is covered. Incubate at room temperature for 30-60 minutes.<sup>[9][10]</sup>
  - Carefully remove the crystal violet solution. Gently wash the wells with tap water until the excess stain is removed and the colonies are clearly visible against the background.<sup>[9]</sup>
  - Allow the plates to air-dry completely at room temperature.
- 5. Colony Counting and Data Analysis:**
  - Once dry, count the number of colonies in each well. A colony is typically defined as a cluster of  $\geq 50$  cells.<sup>[3][7][8]</sup> Counting can be done manually using a microscope or by imaging the plates and using colony-counting software.
  - Calculate the Plating Efficiency (PE) and Surviving Fraction (SF) for each treatment group.

## Conclusion

This protocol provides a comprehensive framework for assessing the long-term anti-proliferative effects of the ACLY inhibitor **NDI-091143**. By inhibiting a key metabolic pathway, **NDI-091143** has the potential to significantly reduce the colony-forming ability of cancer cells that are dependent on de novo lipogenesis. The clonogenic assay is a robust method to quantify this effect and is an essential tool for the preclinical evaluation of this compound.

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